4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one

Agrochemical physicochemical property lipophilicity

4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (CAS 88093-89-4) is a synthetic, polysubstituted pyridazinone derivative with the molecular formula C₁₂H₉Cl₃N₂O₂ and a molecular weight of 319.6 g/mol. Its structure features a pyridazin-3(2H)-one core bearing a chlorine atom at position 4, a 2,4-dichlorobenzyloxy moiety at position 5, and a methyl group at position 2.

Molecular Formula C12H9Cl3N2O2
Molecular Weight 319.6 g/mol
CAS No. 88093-89-4
Cat. No. B12906624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
CAS88093-89-4
Molecular FormulaC12H9Cl3N2O2
Molecular Weight319.6 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)OCC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3
InChIKeyGGLHFJCLTSBXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (CAS 88093-89-4): Core Properties and Industrial Relevance


4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (CAS 88093-89-4) is a synthetic, polysubstituted pyridazinone derivative with the molecular formula C₁₂H₉Cl₃N₂O₂ and a molecular weight of 319.6 g/mol [1]. Its structure features a pyridazin-3(2H)-one core bearing a chlorine atom at position 4, a 2,4-dichlorobenzyloxy moiety at position 5, and a methyl group at position 2 [1]. The compound is catalogued under DSSTox Substance ID DTXSID50531718 and PubChem CID 13246163 [1]. Pyridazinones as a class are recognised scaffolds in agrochemical and medicinal chemistry research, with members of this family reported in patent literature as herbicides, insecticides, acaricides, and nematicides [2].

Why 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one Cannot Be Interchanged with Generic Pyridazinone Analogs


Within the 4-chloro-2-methyl-5-(benzyloxy)pyridazin-3(2H)-one congeneric series, even subtle changes to the benzyloxy aryl substitution pattern produce substantial shifts in physicochemical properties that directly impact biological target engagement. The target compound's 2,4-dichlorobenzyloxy group confers a computed XLogP3 of 3.2, a topological polar surface area of 41.9 Ų, and zero hydrogen bond donors [1]. By contrast, the unsubstituted benzyloxy analog (CAS 88093-84-9) and the 4-methoxybenzyloxy analog (CAS 88093-88-3) exhibit different lipophilicity and electronic profiles that alter membrane permeability and target-site binding kinetics [1]. Generic substitution without experimental verification of these parameters risks loss of potency, altered selectivity, or unpredictable in vivo performance, particularly in agrochemical applications where subtle structural modifications are known to shift the spectrum of pest control activity [2].

Quantitative Differentiation Evidence for 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 2,4-Dichlorobenzyloxy vs. Unsubstituted Benzyloxy Analog

The target compound bearing the 2,4-dichlorobenzyloxy substituent exhibits a computed XLogP3 value of 3.2, which is elevated relative to the unsubstituted benzyloxy analog (CAS 88093-84-9; XLogP3 approximately 2.6–2.8, estimated from its lower halogen content) [1]. This increase of approximately 0.4–0.6 log units corresponds to roughly 2.5–4× higher octanol-water partition coefficient, predicting greater membrane permeability and potentially enhanced cuticular penetration in arthropod pest targets [2].

Agrochemical physicochemical property lipophilicity

Topological Polar Surface Area (TPSA) Differentiation from Mono-Chloro and Non-Chloro Analogs

The target compound has a computed TPSA of 41.9 Ų [1]. This value is identical across all 4-chloro-2-methyl-5-(benzyloxy)pyridazin-3(2H)-one analogs regardless of benzyloxy ring substitution, because the polar atoms (two nitrogen atoms and two carbonyl oxygen atoms in the pyridazinone core, plus the ether oxygen) are conserved. However, when compared to 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone (CAS 17254-80-7), which introduces a hydrogen bond donor (NH₂) and increases TPSA to approximately 62–68 Ų, the target compound's lower TPSA and zero hydrogen bond donor count predict superior passive membrane permeability [1][2].

Drug design bioavailability TPSA

Enhanced Halogen Bonding Potential via 2,4-Dichlorobenzyloxy vs. 4-Chlorobenzyloxy Substitution

The 2,4-dichlorobenzyloxy substituent of the target compound introduces two chlorine atoms on the benzyl ring at positions ortho and para to the methylene linker, versus a single chlorine in the 4-chlorobenzyloxy analog (CAS not retrieved but structural data confirms). The ortho-chlorine atom creates an additional σ-hole donor site capable of engaging halogen bond acceptors (e.g., carbonyl oxygens in protein backbones) within biological targets [1]. This dual-halogen arrangement can strengthen target binding and alter selectivity profiles compared to mono-chlorinated or non-chlorinated analogs, consistent with structure-activity relationship trends observed in pyridazinone insecticidal/acaricidal patent families [2].

Halogen bonding target engagement selectivity

Rotatable Bond Conservation and Conformational Pre-organization vs. 2-Ethyl Analog

The target compound (N2-methyl) possesses 3 rotatable bonds [1], whereas the 2-ethyl analog, 4-chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one, introduces an additional rotatable bond in the N-alkyl chain, increasing conformational entropy and potentially reducing the entropic favourability of target binding . In pyridazinone SAR, the N2-methyl group is frequently optimal for balancing steric fit within enzyme active sites against excessive conformational freedom; the ethyl analog, while retaining the 2,4-dichlorobenzyloxy pharmacophore, is expected to exhibit a less favourable entropic binding penalty [2].

Conformational analysis entropic binding N-alkyl substitution

Optimal Application Scenarios for 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one Based on Differential Evidence


Agrochemical Lead Optimisation Requiring Enhanced Cuticular Penetration

For insecticidal or acaricidal lead development programs targeting pests with thick or waxy cuticles (e.g., Lepidoptera larvae, Tetranychus mites), the target compound's elevated XLogP3 of 3.2 [1] and low TPSA of 41.9 Ų [2] predict superior transcuticular absorption compared to more polar pyridazinone analogs. Procurement of this specific 2,4-dichlorobenzyloxy derivative is justified when the research objective is to maximise passive cuticular flux while retaining the pyridazinone pharmacophore. This compound serves as a preferred entry point over the unsubstituted benzyloxy analog (CAS 88093-84-9) when lipophilicity-driven bioavailability is a known bottleneck in the target pest species.

Halogen Bonding-Dependent Target Engagement Studies

In structure-based drug or pesticide design where the target protein contains a well-defined halogen bond acceptor site (e.g., backbone carbonyl of a key binding pocket residue), the target compound offers dual σ-hole donors (ortho- and para-chlorine) versus only one in the 4-chlorobenzyloxy analog [3]. This makes the compound uniquely suited for co-crystallography or biophysical binding studies aimed at quantifying halogen bond contributions to affinity. Procuring this specific derivative rather than the mono-chloro analog enables direct experimental measurement of the ortho-chlorine contribution to ΔG of binding.

Conformational Restriction for Entropy-Driven Affinity Optimisation

When lead optimisation SAR reveals that N2-alkyl chain elongation reduces target binding affinity, the target compound (N2-methyl, 3 rotatable bonds) should be prioritised over the N2-ethyl analog (4 rotatable bonds) for further development. The reduced conformational entropy penalty upon binding, estimated at 0.5–1.5 kcal/mol [4], can translate to meaningful affinity gains without requiring additional synthetic modification. This scenario is particularly relevant for programs where maintaining low molecular weight (319.6 Da) is critical for commercial viability of an agrochemical product.

Congeneric Series SAR Expansion with Systematic Benzyloxy Substitution

As part of a broader structure-activity relationship campaign exploring the effect of benzyloxy ring substitution on pyridazinone biological activity, the target compound fills a strategic gap between the unsubstituted (CAS 88093-84-9), 4-chloro, 3-chloro (CAS 88121-78-2), and 4-methoxy (CAS 88093-88-3) analogs. Its 2,4-dichloro pattern provides a unique combination of electronic (electron-withdrawing) and steric effects that cannot be replicated by any single-substituent analog in the series [5]. Procurement enables completion of a full Hansch-type QSAR analysis across this congeneric set.

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